(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
Molecular Formula |
C19H13Cl2N5OS |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
4-[(2,5-dichlorophenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H13Cl2N5OS/c1-11-17(24-23-15-9-13(20)7-8-14(15)21)18(27)26(25-11)19-22-16(10-28-19)12-5-3-2-4-6-12/h2-10,25H,1H3 |
InChI Key |
SUABVTCKIZXFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)N=NC4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolone Ring Formation
The pyrazolone scaffold is typically constructed via Knorr pyrazole synthesis or cyclocondensation of β-ketoesters with hydrazine derivatives. For the target compound, 5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one serves as the foundational intermediate. A modified approach involves reacting ethyl acetoacetate with thiosemicarbazide under acidic conditions to form the thiazole ring, followed by cyclization with hydrazine hydrate. Key parameters include:
-
Temperature : 80–100°C in ethanol or methanol.
-
Catalysts : Acetic acid or p-toluenesulfonic acid (PTSA) to accelerate cyclization.
The incorporation of the 4-phenyl-1,3-thiazole group necessitates prior synthesis of 2-amino-4-phenylthiazole via Hantzsch thiazole synthesis, employing phenacyl bromide and thiourea in refluxing ethanol.
Thiazole-Pyrazolone Conjugation
Coupling the thiazole moiety to the pyrazolone core employs Ullmann or Buchwald-Hartwig amination conditions. Recent optimizations favor copper(I)-catalyzed C–N bond formation:
| Condition | Specification | Yield | Reference |
|---|---|---|---|
| Catalyst | CuI (10 mol%) | 72% | |
| Ligand | 1,10-Phenanthroline | ||
| Base | Cs2CO3 | ||
| Solvent | DMSO at 110°C | ||
| Reaction Time | 12 hours |
Alternative methods using Pd(OAc)2/Xantphos systems achieve comparable yields but incur higher costs.
Optimization of Reaction Parameters
Solvent Effects on Condensation Efficiency
Solvent polarity profoundly impacts reaction kinetics and product stability. A comparative analysis of solvents for the hydrazinylidene condensation step reveals:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 68 | 95 |
| Methanol | 32.7 | 72 | 93 |
| Acetone/Water | 20.7 (5:1) | 87 | 98 |
| THF | 7.6 | 29 | 88 |
The acetone/water system maximizes yield by stabilizing the transition state through hydrogen bonding while minimizing byproduct formation.
Temperature and Catalytic Enhancements
Elevated temperatures (70–80°C) accelerate the condensation but risk decomposition of the hydrazine reagent. Catalytic additives improve efficiency:
-
PTSA (5 mol%) : Reduces reaction time to 4 hours with 82% yield.
-
Molecular Sieves (3Å) : Absorb generated water, shifting equilibrium toward product formation.
Structural Characterization and Analytical Validation
Spectroscopic Confirmation
Post-synthesis characterization employs multimodal spectroscopy:
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or reduced thiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, research is focused on its potential use as a pharmaceutical agent. Studies have indicated its efficacy in inhibiting certain enzymes and pathways involved in disease progression.
Industry
Industrially, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous pyrazol-3-one derivatives, emphasizing substituent effects on physical, spectral, and functional properties.
Table 1: Structural and Functional Comparison of Pyrazol-3-one Derivatives
Key Comparisons:
Substituent Effects on Lipophilicity and Bioactivity :
- The target compound’s 2,5-dichlorophenyl and thiazole groups confer higher lipophilicity compared to the nitro-substituted derivative in , which may enhance membrane permeability in drug design .
- The benzothiazole-containing analog () exhibits stronger π-π stacking due to its fused aromatic system, whereas the target compound’s 4-phenylthiazol-2-yl group balances lipophilicity and steric bulk .
Electronic and Spectral Properties: The nitro group in the compound results in distinct IR absorption (1552 cm⁻¹) and electron-withdrawing effects, contrasting with the electron-deficient thiazole in the target compound .
Crystallographic and Conformational Behavior :
- Isostructural fluorophenyl-triazole compounds () adopt planar conformations with perpendicular fluorophenyl groups, suggesting that the target compound’s dichlorophenyl substituent may similarly influence crystal packing and solubility .
- Hydrogen bonding in triazole-thione derivatives () involves N–H···S interactions, whereas the target compound’s hydrazinylidene group may favor N–H···O/N hydrogen bonds, affecting solid-state stability .
Synthetic and Analytical Considerations :
- Structural characterization of these compounds often relies on single-crystal X-ray diffraction (e.g., SHELX , WinGX ) and spectroscopic tools like IR and NMR. Computational methods (Multiwfn ) aid in analyzing electron density and orbital interactions.
Biological Activity
The compound (4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one , commonly referred to as a thiazole derivative, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The molecular formula of the compound is with a molecular weight of 281.137 g/mol. Its physical properties include:
- Density : 1.34 g/cm³
- Boiling Point : 382.8 ºC
- Flash Point : 185.3 ºC
Biological Activity Overview
The biological activities of thiazole derivatives, including this compound, have been extensively studied. Thiazoles are known for their broad spectrum of biological activities, including:
- Antimicrobial Activity : Various thiazole derivatives exhibit significant antimicrobial properties against bacteria and fungi.
- Anticancer Activity : Some studies indicate that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis.
- Anti-inflammatory Effects : Certain compounds demonstrate the ability to reduce inflammation markers in vitro.
Antimicrobial Activity
A study focusing on the synthesis and biological evaluation of thiazole derivatives reported that many compounds showed moderate to excellent antimicrobial activity. Specifically, derivatives containing dichlorophenyl groups exhibited enhanced efficacy against various microbial strains (see Table 1).
| Compound Name | Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 15 | 32 |
| Compound B | S. aureus | 18 | 16 |
| Compound C | C. albicans | 20 | 8 |
Anticancer Activity
Research has shown that thiazole-based compounds can act as potent anticancer agents. A notable study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines such as A-431 and Jurkat cells.
Case Study: Cytotoxicity Evaluation
In a comparative study, the compound was tested alongside established anticancer agents like doxorubicin. The results indicated that certain thiazole derivatives had an IC50 value lower than that of doxorubicin, suggesting superior efficacy in inhibiting cell growth.
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | A-431 | 0.5 |
| Thiazole Derivative X | A-431 | 0.3 |
| Thiazole Derivative Y | Jurkat | 0.25 |
The anticancer activity is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular dynamics simulations have suggested that these compounds interact with proteins involved in apoptosis through hydrophobic interactions and hydrogen bonding.
Q & A
Q. Why does the compound exhibit low solubility in common solvents?
- Solution : Modify substituents (e.g., introduce polar groups like -OH or -SO3H) or use co-solvents (DMSO/water). For crystallography, try methanol/chloroform mixtures .
Structural and Mechanistic Insights
Q. What is the role of the thiazole ring in stabilizing the molecule?
Q. How does the (4E) configuration influence reactivity?
- Evidence : The E-configuration allows π-stacking with aromatic residues in biological targets (e.g., DNA intercalation). Compare Z/E isomers via NOESY (nuclear Overhauser effects) .
Experimental Design Tables
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Reaction Temperature | 100°C (reflux) | |
| Hydrazine Ratio | 1:3 (chalcone:hydrazine) | |
| Recrystallization Solvent | DMF/ethanol (1:1) | |
| TLC Mobile Phase | Hexane/ethyl acetate (3:1) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
